molecular formula C9H3Cl4N B15064678 2,4,6,8-Tetrachloroquinoline

2,4,6,8-Tetrachloroquinoline

Cat. No.: B15064678
M. Wt: 266.9 g/mol
InChI Key: HLZPYWBLOVMQJV-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of four chlorine atoms at the 2, 4, 6, and 8 positions on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and chlorine concentration, to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the quinoline ring.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions under mild conditions.

Major Products Formed:

    Substituted Quinoline Derivatives: Products with various functional groups replacing the chlorine atoms.

    Oxidized Quinoline Compounds: Products with additional oxygen-containing functional groups.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

2,4,6,8-Tetrachloroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetrachloroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. The chlorine atoms can enhance the compound’s ability to interact with biological targets, such as proteins or nucleic acids, leading to its biological effects.

Comparison with Similar Compounds

    2,4,6-Trichloroquinoline: Lacks one chlorine atom compared to 2,4,6,8-Tetrachloroquinoline.

    2,4,6,8-Tetramethylquinoline: Contains methyl groups instead of chlorine atoms.

    Fluoroquinolines: Fluorinated derivatives of quinoline with different chemical properties.

Uniqueness: this compound is unique due to the presence of four chlorine atoms, which significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms can enhance its stability and interaction with various targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H3Cl4N

Molecular Weight

266.9 g/mol

IUPAC Name

2,4,6,8-tetrachloroquinoline

InChI

InChI=1S/C9H3Cl4N/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H

InChI Key

HLZPYWBLOVMQJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)Cl)Cl

Origin of Product

United States

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